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Disulfide, bis(4-methoxybenzoyl)

Cat. No.: B12189256
CAS No.: 15088-73-0
M. Wt: 334.4 g/mol
InChI Key: GUFGNMICNIJBSE-UHFFFAOYSA-N
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Description

Definition and Structural Context of Acyl Disulfides

Acyl disulfides are a specific class of organosulfur compounds characterized by a disulfide bond (—S—S—) flanked by two acyl groups (R-C=O). The general structure is R-C(=O)-S-S-C(=O)-R'. This structure makes them derivatives of carboxylic acids where one or more hydroxyl groups have been replaced by the disulfide linkage. libretexts.org Acyl disulfides are known to be highly reactive species. nih.gov

A key example within this class is Disulfide, bis(4-methoxybenzoyl) . It is a symmetrical acyl disulfide where both R groups are 4-methoxybenzoyl moieties. Its chemical formula is C₁₆H₁₄O₄S₂. molaid.com This structure consists of a central disulfide bridge connected to two carbonyl groups, which are in turn bonded to p-methoxyphenyl rings.

Properties of Disulfide, bis(4-methoxybenzoyl)

PropertyValue
CAS Number15088-73-0 molaid.com
Molecular FormulaC₁₆H₁₄O₄S₂ molaid.com
Synonyms4,4'-Dimethoxy-dibenzoyldisulfid, S-(4-methoxybenzoyl)sulfanyl 4-methoxybenzenecarbothioate molaid.com

The reactivity of acyl derivatives is influenced by the leaving group's ability; weaker bases make better leaving groups. libretexts.org In reactions like nucleophilic acyl substitution, the nature of the groups attached to the carbonyl carbon is pivotal. The presence of the S-S bond adjacent to the carbonyl groups in acyl disulfides imparts unique reactivity compared to other carboxylic acid derivatives like esters or amides. libretexts.org For instance, acyl disulfides are highly reactive towards amines, leading to the formation of amides and the release of hydrogen persulfide (H₂S₂) as a byproduct. nih.gov

Significance of Sulfur-Sulfur Bonds in Organic Chemistry and Materials Science

The sulfur-sulfur bond, or disulfide bridge, is a crucial functional group in both chemistry and materials science due to its unique properties. Sulfur's ability to form strong single bonds with itself, a property known as catenation, is second only to carbon. wikipedia.org

In Organic and Biological Chemistry: Disulfide bonds are fundamental to the structure and function of proteins. nih.gov They form by the oxidation of two thiol groups, typically from cysteine residues, creating a covalent cross-link. nih.govrsc.org This linkage is vital for stabilizing the three-dimensional or tertiary structure of many proteins, essentially acting as a "molecular staple". wikipedia.orgnih.gov The process of forming these bonds in proteins is often a rate-determining step in their folding and is catalyzed by enzymes like protein disulfide isomerase (PDI) through a mechanism called thiol-disulfide exchange. nih.govresearchgate.net This exchange is a nucleophilic substitution (Sɴ2) reaction where a thiolate anion attacks a sulfur atom of a disulfide bond. rsc.orgnih.gov While some disulfides are purely structural and stable, others are redox-sensitive and can act as "switches" that regulate protein activity upon cleavage. annualreviews.org

In Materials Science: The ability of sulfur to form chains and cross-links is exploited in polymer science. A landmark application is the vulcanization of rubber, where heating elemental sulfur with natural rubber creates disulfide bridges between polymer chains. wikipedia.org This process converts sticky, deformable rubber into a durable, elastic material suitable for applications like tires. wikipedia.org

More recently, research has focused on creating novel sulfur-containing polymers. tandfonline.comrsc.org The "inverse vulcanization" process involves copolymerizing elemental sulfur with organic cross-linkers to create stable, high-sulfur-content polymers. core.ac.ukrsc.org These materials are being explored for advanced applications due to their unique optical and electrochemical properties, such as high refractive indices and potential use in lithium-sulfur batteries. tandfonline.comrsc.orgrsc.org The use of sulfur, an abundant industrial byproduct, in polymer synthesis aligns with the principles of green chemistry, focusing on waste valorization and sustainability. rsc.orgacs.org

Academic Research Trajectories for Acyl Disulfide Compounds

Academic research into acyl disulfide compounds has largely focused on their high reactivity and their utility as precursors for generating biologically significant small molecules. A major research trajectory involves their role as donors of hydrogen sulfide (B99878) (H₂S) and, more recently, hydrogen persulfide (H₂S₂) and other reactive sulfur species (RSS). nih.govnih.govresearchgate.net

H₂S is recognized as a gasotransmitter with important roles in physiological processes, leading to the development of donors that can release it under specific conditions. researchgate.net Acyl disulfides, particularly cyclic variants, have been studied as effective thiol-triggered H₂S donors. researchgate.netacs.org

A more recent focus is on diacyl disulfides as precursors for hydrogen persulfide (H₂S₂), another molecule believed to have regulatory roles in biology. nih.govnih.govresearchgate.net Research has shown that diacyl disulfides can be triggered by nucleophiles, such as amines, to produce H₂S₂ in a controlled manner in both aqueous and organic solutions. nih.govnih.gov This allows for the investigation of the fundamental chemistry and reactivity of H₂S₂, which is otherwise poorly understood due to its instability. nih.govresearchgate.net The ability to control the rate of H₂S₂ production by modifying the structure of the diacyl disulfide or the nucleophilic trigger is a key area of this research. nih.gov

Furthermore, the reactivity of acyl disulfides extends to their use in synthetic chemistry. They are valuable precursors for creating hydropersulfides (RSSH), which are potent hydrogen-atom donors and play a role in biological redox processes. researchgate.net The study of these reactions helps to better understand the chemical biology of these transient and highly reactive sulfur species. acs.org

Compound Names Mentioned

Compound Name
Disulfide, bis(4-methoxybenzoyl)
Cysteine
Hydrogen Sulfide
Hydrogen Persulfide
Carbon Disulfide
Aniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4S2 B12189256 Disulfide, bis(4-methoxybenzoyl) CAS No. 15088-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15088-73-0

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

S-(4-methoxybenzoyl)sulfanyl 4-methoxybenzenecarbothioate

InChI

InChI=1S/C16H14O4S2/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3

InChI Key

GUFGNMICNIJBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Symmetrical Acyl Disulfides

The synthesis of symmetrical acyl disulfides like Disulfide, bis(4-methoxybenzoyl) can be approached through several strategic routes, primarily involving the formation of the S-S bond from suitable precursors.

A primary and widely employed method for the synthesis of disulfides is the oxidative coupling of the corresponding thiol precursors. In the case of Disulfide, bis(4-methoxybenzoyl), the logical starting material is 4-methoxythiobenzoic acid. This process involves the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-). A variety of oxidizing agents can be employed for this transformation, and the reaction is often carried out under mild conditions.

Common oxidants that can be utilized for the oxidative coupling of thiols include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst.

Iodine (I₂): A mild and effective reagent for thiol oxidation.

Dimethyl sulfoxide (B87167) (DMSO): Can serve as both a solvent and an oxidant, sometimes in the presence of an acid catalyst like HI. biolmolchem.combiolmolchem.com

Air/Oxygen: In the presence of a suitable catalyst, molecular oxygen can be used as a green oxidant. rsc.org

The general transformation can be represented as follows:

2 R-COSH + [O] → R-CO-S-S-CO-R + H₂O (where R = 4-methoxyphenyl)

The reaction conditions, such as solvent, temperature, and pH, can be optimized to achieve high yields and purity of the desired acyl disulfide. For instance, studies on the oxidative coupling of various thiols have demonstrated that the reaction can proceed efficiently under acidic conditions using DMSO and a catalytic amount of HI. biolmolchem.com The choice of oxidant and conditions is crucial to prevent over-oxidation to sulfonic acids or other byproducts.

A range of oxidizing systems have been reported for the synthesis of symmetrical disulfides from thiols, highlighting the versatility of this approach. chemicalpapers.comorganic-chemistry.orgchemrxiv.org

Oxidant/Catalyst SystemSubstrate ScopeGeneral Observations
Dimethyl sulfoxide (DMSO) / HIAromatic and aliphatic thiolsEffective under acidic conditions, providing good to excellent yields. biolmolchem.com
Hydrogen Peroxide (H₂O₂)Various thiolsA common and relatively clean oxidant, may require a catalyst.
Iodine (I₂)Various thiolsA mild oxidant, reaction often proceeds rapidly at room temperature.
Copper CatalystsAromatic thiolsCan facilitate oxidation, though may lead to byproducts depending on conditions. chemicalpapers.com

An alternative synthetic strategy involves the use of a more electrophilic precursor, such as an acyl halide, which can react with a suitable sulfur-donating reagent. For the synthesis of Disulfide, bis(4-methoxybenzoyl), this would involve the reaction of 4-methoxybenzoyl chloride with a sulfur source.

The first step in this sequence is the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is a standard transformation readily achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent reaction of the acyl chloride with a sulfur donor is the key step. Potential sulfur-donating reagents include:

Sodium disulfide (Na₂S₂): A direct source of the disulfide unit.

Sodium thiosulfate (B1220275) (Na₂S₂O₃): Can react with alkyl halides to form Bunte salts, which can then be converted to disulfides. While more common for alkyl disulfides, analogous reactivity with acyl halides could be explored.

Hydrogen sulfide (B99878) (H₂S) followed by oxidation: Reaction of the acyl chloride with H₂S would yield the thioacid, which could then be oxidized in situ as described in section 2.1.1.

2 R-COCl + Na₂S₂ → R-CO-S-S-CO-R + 2 NaCl (where R = 4-methoxyphenyl)

This method offers the advantage of starting from a readily available carboxylic acid and utilizing a highly reactive acyl halide intermediate.

Functional Group Interconversions and Derivatization Strategies

The disulfide bond in Disulfide, bis(4-methoxybenzoyl) is the most reactive site in the molecule and is susceptible to various chemical transformations, allowing for further derivatization and functionalization.

The disulfide bond is redox-active and can be reversibly cleaved and formed.

Cleavage: The disulfide bond can be cleaved reductively to yield two equivalents of the corresponding thiol, 4-methoxythiobenzoic acid. This is a fundamental reaction of disulfides. Common reducing agents for this purpose include:

Thiols: In a process known as thiol-disulfide exchange, another thiol can reduce the disulfide bond. nih.govnih.gov

Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective in cleaving disulfide bonds. researchgate.net The reaction with phosphines proceeds via a nucleophilic attack of the phosphorus on one of the sulfur atoms.

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) can also be used for the reduction of disulfides.

Radical Initiators: Studies have shown that disulfide bonds can be cleaved by radical species, such as an acetyl radical, through a radical substitution (SH2) mechanism at the sulfur atom. nih.govrsc.org

The general cleavage reaction is:

R-CO-S-S-CO-R + 2 [H] → 2 R-COSH (where R = 4-methoxyphenyl)

Formation: The formation of the disulfide bond is the reverse of the cleavage reaction and is achieved through oxidation of the corresponding thiol, as detailed in section 2.1.1. This reversible nature of the disulfide bond is a key feature of its chemistry.

Disulfide, bis(4-methoxybenzoyl) can potentially undergo disulfide exchange (or metathesis) reactions. In these reactions, a symmetrical disulfide reacts with another symmetrical disulfide to form an unsymmetrical disulfide, or with a thiol to form a mixed disulfide. ecust.edu.cn

The exchange with another disulfide can be represented as:

R-CO-S-S-CO-R + R'-S-S-R' ⇌ 2 R-CO-S-S-R' (where R = 4-methoxyphenyl)

This reaction is typically catalyzed by light, heat, or the presence of a catalytic amount of a thiol. acs.org Recent research has also demonstrated that high-pressure conditions can promote disulfide exchange reactions even in the absence of catalysts. acs.org The equilibrium position depends on the relative stability of the starting materials and the product.

The reaction with a thiol (R'SH) leads to a thiol-disulfide exchange, resulting in a mixed disulfide and the release of a thiol:

R-CO-S-S-CO-R + R'SH ⇌ R-CO-S-S-R' + R-COSH (where R = 4-methoxyphenyl)

This reaction is fundamental in biological systems for the regulation of protein function and is a versatile tool in synthetic chemistry for the preparation of unsymmetrical disulfides. nih.gov The kinetics and mechanism of thiol-disulfide exchange are well-studied and typically involve the nucleophilic attack of a thiolate anion on the disulfide bond. nih.govacs.org

Mechanistic Studies of Acyl Disulfide Reactivity

Homolytic Cleavage and Radical Pathways

The sulfur-sulfur bond in Disulfide, bis(4-methoxybenzoyl) can undergo homolytic cleavage, where the bonding electrons are distributed evenly between the two sulfur atoms. This process results in the formation of two identical 4-methoxybenzoylthiyl radicals. This cleavage can be initiated by external energy sources such as light or heat.

Photoinduced S-S Bond Scission to Thiyl Radicals

The disulfide bond is known to be susceptible to cleavage upon exposure to ultraviolet (UV) or even visible light. beilstein-journals.orgnih.gov For Disulfide, bis(4-methoxybenzoyl), visible light irradiation can induce the homolytic scission of the S-S bond, generating two 4-methoxybenzoylthiyl radicals (4-MeO-C₆H₄C(O)S•). beilstein-journals.org This property allows it to be employed as a metal-free photocatalyst. beilstein-journals.org

The proposed mechanism involves the disulfide being excited to a higher energy state upon light absorption, which leads to the dissociation of the relatively weak S-S bond. beilstein-journals.orgrsc.org The process can be summarized as:

(CH₃OC₆H₄CO)₂S₂ + hν → 2 CH₃OC₆H₄C(O)S•

These generated thiyl radicals are versatile reactive intermediates that can participate in a variety of chemical transformations, including additions to unsaturated bonds and hydrogen atom abstraction. beilstein-journals.orgmdpi.com For instance, bis(4-methoxyphenyl) disulfide has been used as a photocatalyst for the aerobic oxidative cleavage of C=C bonds in aromatic alkenes under visible light. beilstein-journals.org

Thermally Induced Radical Generation

In addition to photochemical methods, thermal energy can also induce the homolytic cleavage of the S-S bond in acyl disulfides to generate thiyl radicals. While specific thermal decomposition data for Disulfide, bis(4-methoxybenzoyl) is not extensively documented, the behavior of analogous compounds, such as benzoyl peroxide, provides valuable insight. Benzoyl peroxide, which features a similarly labile O-O bond, decomposes upon heating to form benzoyloxy radicals. wikipedia.org This thermal lability is a key feature in its use as a radical initiator in polymerizations. wikipedia.org

The half-life of benzoyl peroxide is highly dependent on temperature, indicating the energy required to initiate homolysis. wikipedia.org It is reasonable to infer a similar, albeit not identical, thermal lability for Disulfide, bis(4-methoxybenzoyl), where heating would supply the necessary energy to overcome the bond dissociation energy of the S-S bond, leading to the formation of 4-methoxybenzoylthiyl radicals.

Table 1: Thermal Decomposition of Benzoyl Peroxide (Analog)

Temperature (°C)Half-Life
921 hour
1311 minute

Data illustrates the thermal lability of a structurally similar peroxide, suggesting a parallel for acyl disulfides. wikipedia.org

Influence of Aromatic Substituents on Radical Stability and Reactivity

The nature of the substituent on the aromatic ring significantly influences the properties of the resulting thiyl radical. In Disulfide, bis(4-methoxybenzoyl), the 4-methoxy group is an electron-donating group (EDG).

Studies on various para-substituted diaryl disulfides show that electron-donating groups have a pronounced effect on the electronic structure and subsequent reactivity. nih.gov The presence of the methoxy (B1213986) group increases the electron density on the aromatic ring and the sulfur atoms. This influences the stability of the radical anion formed during electron transfer reactions, which is a key step in dissociative reduction processes. For disulfides with electron-donating groups like methoxy, the formation of the radical anion involves a significant stretching of the S-S bond, leading to a high inner reorganization energy and a very fast bond cleavage. nih.gov

Furthermore, the substituent affects the electrophilicity of the thiyl radical itself. The 4-methoxybenzoylthiyl radical's reactivity is governed by this electrophilicity. While thiyl radicals are generally considered electrophilic, the electron-donating methoxy group can modulate this character, influencing its reaction rates with various substrates, such as in hydrogen atom transfer reactions or additions to double bonds. acs.org

Table 2: Representative Rate Constants for Thiyl Radical Reactions

Radical ReactionSubstrateRate Constant (M⁻¹s⁻¹)
Hydrogen AbstractionAlcohols/Ethers10³ - 10⁴
Hydrogen AbstractionPolyunsaturated Fatty Acids10⁶ - 10⁷
AdditionProteins~1.4 x 10⁵

General reactivity data for thiyl radicals, indicating their high reactivity towards various biological and organic molecules. acs.orgwikipedia.org

Ionic and Polar Reaction Mechanisms

Beyond radical pathways, the S-S bond of Disulfide, bis(4-methoxybenzoyl) is also susceptible to ionic or polar reactions. This reactivity is primarily characterized by the electrophilic nature of the sulfur atoms, making them targets for nucleophilic attack.

Nucleophilic Processes at Sulfur Centers

The disulfide bond is inherently electrophilic due to the polarizability of the sulfur atoms and the presence of low-lying antibonding orbitals. digitellinc.com Consequently, it readily reacts with a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism at one of the sulfur atoms.

The attack of a nucleophile (Nu⁻) on one of the sulfur atoms of Disulfide, bis(4-methoxybenzoyl) leads to the heterolytic cleavage of the S-S bond. This process results in the formation of a new sulfur-nucleophile bond and the displacement of a 4-methoxybenzoylthiolate anion as the leaving group.

(CH₃OC₆H₄CO)₂S₂ + Nu⁻ → CH₃OC₆H₄C(O)SNu + CH₃OC₆H₄C(O)S⁻

The reactivity of disulfides in these processes is determined by both the nature of the nucleophile and the substituents on the disulfide. nih.gov While it is a less common pathway, it has been shown that under specific, conformationally constrained conditions, a disulfide bond can be forced to act as a nucleophile. digitellinc.com However, for Disulfide, bis(4-methoxybenzoyl) in typical intermolecular reactions, its role as an electrophile is dominant.

Electrophilic Activations

The inherent electrophilicity of the disulfide bond can be further enhanced through activation by external electrophiles. While specific studies detailing the electrophilic activation of Disulfide, bis(4-methoxybenzoyl) are scarce, general principles of disulfide chemistry suggest that protonation or coordination to a Lewis acid would make the sulfur atoms more electrophilic. This activation would render the S-S bond even more susceptible to cleavage by weak nucleophiles.

For instance, in the presence of a strong acid, one of the sulfur atoms could be protonated, creating a better leaving group and facilitating nucleophilic attack. Similarly, interaction with a metal-based Lewis acid could polarize the S-S bond, activating it for subsequent reactions. Another form of activation involves the use of certain reagents to generate a more reactive sulfenyl intermediate in situ, which then reacts with a nucleophile. organic-chemistry.org The synthesis of unsymmetrical disulfides often relies on such activation strategies. organic-chemistry.org

Table 3: Synthesis of Bis(4-methoxyphenyl)disulfide via Oxidation of 4-Methoxybenzenethiol

Oxidizing Agent/SystemYield (%)
Hydrogen peroxide98
Dimethyl sulfoxide (B87167) (DMSO)98
Sodium iodate98
Sodium iodide97
Potassium ferricyanide93
Sodium hypochlorite92

Yields for the formation of Bis(4-methoxyphenyl)disulfide from its corresponding thiol using various oxidizing conditions, which can be considered the reverse of reductive cleavage by nucleophiles. chemicalpapers.com

Applications in Polymer Science and Organic Catalysis

Utilization as Photoinitiators and Radical Sources in Polymerization

There is no specific literature detailing the use of Disulfide, bis(4-methoxybenzoyl) as a photoinitiator. However, other disulfides and related sulfur-containing compounds are well-known for their roles in photoinitiated polymerization.

Mechanisms of Photoinitiated Polymerization

Disulfides can function as photoiniferters (initiator-transfer agent-terminator). The general mechanism involves the homolytic cleavage of the relatively weak sulfur-sulfur bond upon exposure to ultraviolet (UV) light. This process generates two thiyl radicals (RS•).

Initiation: The generated thiyl radicals can initiate polymerization by adding to a monomer molecule.

Reversibility: A key feature of iniferter systems is the reversible termination where a propagating polymer chain radical can recombine with a thiyl radical. This reversible cleavage and recombination helps to control the polymerization process.

Application in Controlled/Living Radical Polymerization (CRP)

Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.eduresearchgate.netresearchgate.net While no data exists for Disulfide, bis(4-methoxybenzoyl), other disulfide-based molecules are integral to certain CRP methods.

Atom Transfer Radical Polymerization (ATRP) Systems

ATRP is a versatile CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically involving a halogenated initiator. youtube.com Disulfide bonds can be incorporated into ATRP systems, primarily by using an initiator that contains a disulfide linkage.

This approach is used to create polymers with degradable backbones. The polymerization proceeds via the standard ATRP mechanism from the initiator sites. After polymerization, the disulfide bond within the polymer chain can be cleaved by a reducing agent, breaking the polymer into smaller segments. This strategy has been demonstrated using initiators like bis[2-(2-bromoisobutyryloxy)ethyl] disulfide to produce degradable polymethacrylates.

Related Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

RAFT polymerization is another major CRP technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. Disulfides are closely related to RAFT agents and can be precursors or byproducts in these systems. mdpi.com

For instance, bis(trithiocarbonate) disulfides have been investigated as photoiniferter-RAFT agents. rsc.org Under irradiation, these molecules cleave to form trithiocarbonate (B1256668) radicals that can initiate and control the polymerization in a manner characteristic of RAFT. rsc.org Similarly, dithiobenzoate RAFT agents can sometimes lead to the formation of disulfides as a byproduct, particularly during aminolysis or other post-polymerization modifications. mdpi.com

Catalytic and Cocatalytic Roles in Organic Transformations

There is no available research on the catalytic activity of Disulfide, bis(4-methoxybenzoyl).

Oxidative Reactions and Carbon-Carbon Bond Cleavage

While no studies employ the benzoyl variant, the closely related compound bis(4-methoxyphenyl) disulfide has been successfully used as a photocatalyst for the aerobic oxidative cleavage of carbon-carbon double bonds (C=C) in various alkenes to form aldehydes and ketones. tue.nl

The proposed mechanism for this transformation involves:

Formation of a charge-transfer complex between the disulfide and the alkene.

Under visible light irradiation, this complex facilitates the cleavage of the S-S bond to generate a thiyl radical.

The thiyl radical adds to the C=C bond, and subsequent reaction with oxygen leads to a dioxetane intermediate.

This unstable intermediate spontaneously decomposes to yield the final carbonyl products. tue.nl

This demonstrates that aromatic disulfides can play a catalytic role in significant organic transformations, although this specific function has not been documented for Disulfide, bis(4-methoxybenzoyl).

Isomerization and Cycloaddition Catalysis

Specific research on the application of "Disulfide, bis(4-methoxybenzoyl)" in isomerization and cycloaddition catalysis is not present in the available scientific literature. The catalytic activity of disulfides in these transformations is a known concept, with thiyl radicals generated from the cleavage of the S-S bond playing a key role. beilstein-journals.org For example, various aryl disulfides have been successfully employed as catalysts in [3+2] and [4+2] cycloaddition reactions and in the isomerization of olefins. beilstein-journals.org However, these studies consistently utilize other disulfide compounds, and the catalytic potential of "Disulfide, bis(4-methoxybenzoyl)" in these specific reaction types has not been documented.

Development of Dynamic Covalent Networks

The incorporation of dynamic covalent bonds into polymer networks is a burgeoning area of materials science. Disulfide bonds are a prime example of such linkages, enabling the creation of materials with tunable, responsive, and self-healing properties. These networks, often termed Covalent Adaptable Networks (CANs), leverage the reversible nature of the disulfide exchange reaction. northwestern.edunii.ac.jp

Disulfide Bonds in Self-Healing and Responsive Materials

The principle of using disulfide bonds to create self-healing and responsive materials is well-established. The reversible cleavage and reformation of the S-S bond, triggered by stimuli such as heat or light, allows for the repair of damage and adaptation of the material's properties. researchgate.netcapes.gov.brnih.gov This dynamic chemistry allows for the rearrangement of the polymer network, which can relieve internal stress and restore mechanical integrity after damage. northwestern.eduresearchgate.net

Despite the extensive research into disulfide-containing polymers, there are no specific reports on the use of "Disulfide, bis(4-methoxybenzoyl)" as a building block or crosslinker in the development of such self-healing or responsive materials. Research in this area tends to focus on other disulfide-containing monomers or crosslinkers to impart dynamic properties to various polymer systems, including epoxies and silicones. nii.ac.jpresearchgate.netnih.gov The underlying mechanism often involves either a radical-mediated exchange or a metathesis reaction, which allows the polymer network to reconfigure. rsc.orgresearchgate.net

Advanced Characterization and Computational Chemistry

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopic methods are fundamental in elucidating the chemical structure and electronic nature of "Disulfide, bis(4-methoxybenzoyl)". Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Chemical Environment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "Disulfide, bis(4-methoxybenzoyl)," ¹H and ¹³C NMR spectra would reveal the specific chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the molecule's symmetry, the two 4-methoxybenzoyl groups are chemically equivalent. The aromatic region would likely display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons ortho to the carbonyl group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the methoxy group. The methoxy protons would appear as a sharp singlet at a characteristic chemical shift.

Predicted NMR Data for Disulfide, bis(4-methoxybenzoyl)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.8-8.0d (doublet)Aromatic protons ortho to C=O
¹H~6.9-7.1d (doublet)Aromatic protons ortho to -OCH₃
¹H~3.8-3.9s (singlet)Methoxy (-OCH₃) protons
¹³C~185-195SingletCarbonyl carbon (C=O)
¹³C~160-165SingletAromatic carbon attached to -OCH₃
¹³C~130-135SingletAromatic carbons ortho to C=O
¹³C~125-130SingletAromatic carbon attached to S-S
¹³C~113-115SingletAromatic carbons ortho to -OCH₃
¹³C~55-56SingletMethoxy carbon (-OCH₃)

Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of "Disulfide, bis(4-methoxybenzoyl)" by providing a highly accurate mass measurement. The molecular formula is C₁₆H₁₄O₄S₂ , corresponding to a molar mass of approximately 334.41 g/mol . HRMS would be able to confirm this mass to within a few parts per million.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most characteristic fragmentation pathway for disulfides is the homolytic cleavage of the relatively weak S-S bond. This would result in the formation of a 4-methoxybenzoylthiyl radical. Further fragmentation could involve the loss of CO or other small neutral molecules.

Expected Fragmentation Pattern in Mass Spectrometry

m/z (mass-to-charge ratio)Proposed Fragment IonFormula
334[M]⁺ (Molecular ion)[C₁₆H₁₄O₄S₂]⁺
167[M/2]⁺ or [C₈H₇O₂S]⁺[C₈H₇O₂S]⁺
135[C₈H₇O₂]⁺ or [M/2 - S]⁺[C₈H₇O₂]⁺
107[C₇H₇O]⁺ or [C₈H₇O₂ - CO]⁺[C₇H₇O]⁺
77[C₆H₅]⁺ or [C₇H₇O - CO]⁺[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photolysis Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For "Disulfide, bis(4-methoxybenzoyl)," several electronic transitions are expected. The disulfide bond itself has a characteristic weak n → σ* transition, which is sensitive to the C-S-S-C dihedral angle. nih.gov The aromatic rings and carbonyl groups will exhibit stronger π → π* transitions at shorter wavelengths.

Photolysis studies using UV irradiation can provide insights into the photoreactivity of the molecule. It is well-established that UV light can induce cleavage of the disulfide bond. osti.govresearchgate.net Monitoring the changes in the UV-Vis spectrum over time during irradiation would allow for the study of the kinetics of this photodegradation process. The disappearance of the disulfide chromophore and the appearance of new bands corresponding to photoproducts could be observed.

Theoretical and Computational Investigations

Theoretical and computational methods complement experimental data by providing a deeper understanding of the molecule's properties at an atomic level.

Quantum Chemical Calculations for S-S Bond Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the intrinsic properties of the S-S bond in "Disulfide, bis(4-methoxybenzoyl)". These calculations can predict key parameters such as the S-S bond length, the C-S-S-C dihedral angle, and the S-S bond dissociation enthalpy (BDE). The presence of the electron-withdrawing benzoyl groups is expected to influence these properties compared to simple alkyl or aryl disulfides. Theoretical studies on related disulfide compounds have shown that stereoelectronic effects play a significant role in determining their photophysical properties. nih.gov

Analysis of Non-Covalent Interactions (e.g., n→π interactions)*

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. For a molecule like Disulfide, bis(4-methoxybenzoyl), several types of non-covalent interactions would be at play, including van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds.

A key non-covalent interaction that could be significant in the conformation of Disulfide, bis(4-methoxybenzoyl) is the n→π interaction. This type of interaction involves the donation of electron density from a lone pair (n) of one atom to an antibonding π-orbital (π) of a nearby aromatic ring or carbonyl group. In the case of Disulfide, bis(4-methoxybenzoyl), the lone pairs on the sulfur and oxygen atoms could potentially interact with the π-systems of the benzoyl rings.

To definitively characterize these interactions for Disulfide, bis(4-methoxybenzoyl), researchers would typically employ computational methods such as:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points and characterize the nature of chemical bonds and non-covalent interactions.

Non-Covalent Interaction (NCI) Index: This computational tool helps to visualize and analyze weak interactions in molecular systems based on the electron density and its derivatives.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the energy of n→π* interactions by examining the delocalization of electron density between filled and empty orbitals.

Without specific research data, any discussion of the precise nature and strength of non-covalent interactions in Disulfide, bis(4-methoxybenzoyl) remains speculative, based on principles derived from studies of analogous structures.

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling, using computational chemistry, is a powerful tool to elucidate the step-by-step processes of chemical reactions, including the identification of transition states and the calculation of activation energies. For Disulfide, bis(4-methoxybenzoyl), several reaction pathways could be of interest for mechanistic modeling.

One of the most characteristic reactions of disulfides is their reduction to the corresponding thiols. The mechanism of this reduction, whether by chemical reagents or electrochemical means, could be modeled to understand the electronic and structural changes occurring during the cleavage of the S-S bond. Computational modeling could help to:

Determine the preferred site of nucleophilic attack.

Characterize the geometry of the transition state.

Calculate the energy barrier for the reaction, which is related to the reaction rate.

Another area of interest would be the thermal or photochemical decomposition of Disulfide, bis(4-methoxybenzoyl). Modeling these pathways could reveal the initial bond-breaking events and the subsequent radical or ionic intermediates formed.

The synthesis of Disulfide, bis(4-methoxybenzoyl) itself could also be a subject of mechanistic modeling. For example, the oxidation of 4-methoxybenzoylthiol to form the disulfide bond could be computationally investigated to understand the role of different oxidizing agents and reaction conditions.

The table below outlines hypothetical computational parameters that would be relevant for modeling the reaction pathways of Disulfide, bis(4-methoxybenzoyl).

Computational ParameterRelevance to Mechanistic Modeling
Transition State Geometry Describes the highest energy point along the reaction coordinate, crucial for understanding the reaction mechanism.
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur; determines the reaction rate.
Reaction Enthalpy (ΔH) The net energy change during a reaction, indicating whether it is exothermic or endothermic.
Intermediate Structures Characterizes any stable or semi-stable molecules formed during the course of the reaction.

The lack of specific published studies on the mechanistic modeling of Disulfide, bis(4-methoxybenzoyl) means that any detailed reaction mechanisms would be purely theoretical at this stage. Further experimental and computational research is required to provide a definitive understanding of its reactivity.

Emerging Research Directions and Future Perspectives

Development of Novel Acyl Disulfide Derivatives

The synthesis of new chemical entities with tailored properties is a cornerstone of chemical research. For acyl disulfides, efforts are focused on creating novel derivatives that possess enhanced reactivity, specific functionalities, or unique structural features for applications in materials science, organic synthesis, and medicinal chemistry.

A key strategy involves incorporating the acyl disulfide or related sulfur-containing motifs into more complex molecular frameworks. For instance, research into the synthesis of N-acyl thiourea (B124793) derivatives demonstrates a method of building complexity by reacting acyl isothiocyanates with various amines. nih.gov This approach brings together the reactive acyl-sulfur bond with other pharmacophores, such as heterocyclic rings, to create molecules with potential biological activities. nih.gov

Another direction involves the transformation of the disulfide bond itself to generate new functional groups. A novel method has been developed for the direct oxidative conversion of disulfides into sulfonyl chlorides using hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄). organic-chemistry.org This efficient, high-yield reaction proceeds under mild conditions and in very short reaction times, offering a powerful tool for converting readily available disulfide derivatives into valuable sulfonyl chloride building blocks. organic-chemistry.org

The broader principle of designing novel derivatives based on an active core structure is a major driver of this research. Studies on designing and synthesizing new molecules, such as stilbene (B7821643) derivatives, based on the topology of biological targets highlight a rational design approach that could be applied to acyl disulfides to create specific enzyme inhibitors or molecular probes. nih.gov Furthermore, the synthesis of nucleoside derivatives incorporating special linkers for post-synthesis functionalization illustrates how acyl disulfide-like structures could be used to introduce specific reactive handles into complex biomolecules. researchgate.net

Exploration of New Catalytic Cycles Involving Acyl Disulfides

While often viewed as synthetic targets or intermediates, disulfides are emerging as versatile players in catalysis. Under photoirradiation, the relatively weak S-S bond in organic disulfides can be cleaved to form thiyl radicals (RS•). beilstein-journals.org These radicals are highly reactive and can initiate or participate in a variety of catalytic cycles under mild conditions, making them attractive for green chemistry applications. beilstein-journals.org

Disulfides have proven effective as photocatalysts in their own right. A notable example is the aerobic oxidation of 1,3-dicarbonyl compounds. In this cycle, a photoexcited disulfide-enol complex reacts with molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which then oxidizes the substrate while regenerating the disulfide catalyst for the next cycle. beilstein-journals.org

Beyond acting as the primary catalyst, disulfides are also being explored as co-catalysts in photoredox reactions. The generated thiyl radicals are excellent hydrogen atom transfer (HAT) agents. beilstein-journals.orgacs.org In dual catalytic systems, a primary photocatalyst (like an iridium complex or an organic dye) can initiate an electron transfer cascade, while the disulfide co-catalyst generates thiyl radicals that perform a crucial HAT step, enabling challenging chemical transformations. beilstein-journals.orgacs.org The fundamental steps of many transition-metal-catalyzed reactions, such as oxidative addition and reductive elimination, provide a framework for designing new cycles where an acyl disulfide could be either the substrate or a key ligand influencing the catalytic outcome. youtube.comyoutube.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The integration of acyl disulfides into these systems is a promising but challenging area of research.

One study exploring an MCR of isocyanides, ditellurides, and manganese(III) carboxylates to form N-acyl tellurocarbamates provides key insights. acs.org While the reaction worked well with ditellurides and diselenides, substituting them with a disulfide was not effective under the same conditions. acs.org This difference in reactivity was attributed to the significantly higher bond dissociation energy of the S-S bond (240 kJ mol⁻¹) compared to the Se-Se (172 kJ mol⁻¹) and Te-Te (126 kJ mol⁻¹) bonds. acs.org This finding underscores a critical challenge: the S-S bond in acyl disulfides can be too stable for certain catalytic MCRs, necessitating the development of more potent activation methods.

A highly successful integration of disulfide bond formation into a complex system is demonstrated by dynamic combinatorial chemistry (DCC). In this approach, reversible disulfide exchange reactions between multiple thiol-functionalized components are used to generate a library of complex architectures in a single pot. mdpi.com This method has been used to create intricate structures like macrocycles and even rsc.orgcatenanes, where the final product distribution is guided by the thermodynamic stability of the assemblies. mdpi.com This highlights how the reversible nature of the disulfide bond can be harnessed in complex systems to build sophisticated molecular machinery. mdpi.com

Sustainable and Green Synthesis of Acyl Disulfides

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and use renewable resources. The synthesis of disulfides, including acyl disulfides, is an active area for the application of green chemistry principles. rsc.orgtandfonline.com

Conventional methods for disulfide synthesis often involve costly reagents and generate significant waste. rsc.org To address this, several environmentally benign methods have been developed.

Water-Based Synthesis : One approach uses water as the solvent and iodine as an oxidant. The process is highly efficient, and the iodine can be regenerated from the resulting iodide using hydrogen peroxide and recycled, achieving conversion rates above 95%. rsc.org

Bio-Based Solvents : The bio-based green solvent ethyl lactate (B86563) has been shown to be an excellent medium for the oxidative coupling of thiols to disulfides. Remarkably, it can mediate the reaction with high efficiency without the need for any additional catalyst or additive. rsc.org

Benign Catalysts : Ascorbic acid (vitamin C) has been reported as a practical, inexpensive, and reusable catalyst for the oxidation of thiols to disulfides. tandfonline.com The reaction proceeds smoothly in water at room temperature, offering high yields and a simple work-up. tandfonline.com

Deep Eutectic Solvents (DESs) : DESs are emerging as sustainable alternatives to traditional organic solvents. researchgate.net They are often biodegradable, non-toxic, and inexpensive, making them attractive media for conducting organic transformations, including the synthesis of sulfur-containing compounds. researchgate.net

MethodSolventCatalyst/OxidantKey AdvantagesReference
Iodine-Mediated OxidationWaterIodine (I₂)Green solvent, recyclable oxidant, high conversion ( >95%). rsc.org
Solvent-Mediated CouplingEthyl LactateNone (solvent-mediated)Bio-based solvent, catalyst- and additive-free, high efficiency. rsc.org
Ascorbic Acid CatalysisWaterAscorbic AcidEnvironmentally benign catalyst, inexpensive, room temperature conditions. tandfonline.com

Theoretical Advancements in Predicting Acyl Disulfide Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Theoretical methods, such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, provide deep insights into the reaction mechanisms, transition states, and factors governing the reactivity of acyl disulfides. mdpi.com

Theoretical studies have confirmed that thiol-disulfide exchange reactions typically proceed via a one-step Sₙ2-type nucleophilic substitution mechanism, passing through a linear trisulfide-like transition state. nih.gov Computational models can accurately calculate the free energy barriers for these reactions, revealing the profound influence of the solvent and local environment on the reaction rate. mdpi.com

One of the most significant contributions of theoretical studies is in explaining structure-reactivity relationships. Research has shown that the reactivity of disulfide bonds is markedly affected by their structural context. nih.gov For example, calculations and experimental data indicate that five-membered ring disulfides are significantly more reactive towards oxidants than acyclic (linear) disulfides or six-membered rings. nih.gov This enhanced reactivity is attributed to factors like favorable orbital alignment and the electrostatic stabilization of developing positive charge in the transition state. nih.gov Such insights are crucial for designing molecules with specific stability or reactivity profiles.

The accuracy of these computational predictions is often validated by comparing them with experimental data, showing good agreement for thermodynamic properties and reaction energy barriers.

Reaction PropertyTheoretical Value (kcal/mol)Experimental Value (kcal/mol)SystemReference
Free Energy Barrier (ΔA)12.213.6Butanethiol/Disulfide Exchange mdpi.com

These theoretical advancements not only rationalize observed phenomena but also guide future experimental work, enabling the in silico design of novel acyl disulfide derivatives and catalytic systems with desired properties.

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